molecular formula C7H6Br2O B3278677 (3,4-Dibromophenyl)methanol CAS No. 68119-98-2

(3,4-Dibromophenyl)methanol

Cat. No.: B3278677
CAS No.: 68119-98-2
M. Wt: 265.93 g/mol
InChI Key: LEBUFKMXQTTWDK-UHFFFAOYSA-N
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Description

Context within Benzyl (B1604629) Alcohol and Halogenated Aromatic Compound Classes

(3,4-Dibromophenyl)methanol belongs to two significant classes of organic compounds: benzyl alcohols and halogenated aromatic compounds.

Benzyl Alcohols: This class of compounds is characterized by a hydroxyl group (-OH) attached to a methylene (B1212753) group (-CH2-), which is in turn bonded to a benzene (B151609) ring. The parent compound, benzyl alcohol, is a simple aromatic alcohol used widely as a solvent and a precursor to various esters and ethers. vynova-group.com The benzylic position—the carbon atom bearing the hydroxyl group—exhibits enhanced reactivity compared to non-aromatic alcohols. ucalgary.ca This increased reactivity is a key feature of the benzyl alcohol class.

Halogenated Aromatic Compounds: These are aromatic compounds where one or more hydrogen atoms on the aromatic ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). Halogenation of aromatic rings is a fundamental transformation in organic chemistry that significantly alters the electronic properties and reactivity of the parent molecule. rsc.org Halogenated aromatics are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. vynova-group.com

This compound is thus a dibrominated derivative of benzyl alcohol. The presence of two bromine atoms on the phenyl ring places it firmly within the class of halogenated aromatic compounds, influencing its chemical behavior and synthetic utility.

Overview of Structural Features and Reactivity Potential in Synthesis

The structure of this compound is key to its function in organic synthesis. It consists of a benzene ring substituted with a hydroxymethyl group (-CH2OH) and two bromine atoms at the 3 and 4 positions.

Key Structural Features:

Aromatic Ring: The stable benzene ring provides a rigid scaffold.

Hydroxymethyl Group (-CH2OH): This functional group is a primary alcohol. It can undergo typical alcohol reactions such as oxidation to form the corresponding aldehyde (3,4-dibromobenzaldehyde) or carboxylic acid (3,4-dibromobenzoic acid), and esterification or etherification. researchgate.net

Bromine Substituents: The two bromine atoms are electron-withdrawing groups. Their presence deactivates the aromatic ring towards electrophilic substitution but also provides reactive sites for nucleophilic aromatic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings). researchgate.net The bromine atoms significantly increase the molecule's utility as a building block for creating more complex, functionalized aromatic structures.

The interplay of these features makes this compound a versatile reagent. The alcohol moiety can be used as a handle for introducing new functionalities, while the bromine atoms serve as anchor points for constructing larger molecular frameworks through carbon-carbon or carbon-heteroatom bond formation. This dual reactivity is central to its significance as an intermediate in multi-step syntheses. lookchem.comacs.org

Table 1: Properties of this compound
PropertyValue
CAS Number 68119-98-2 sigmaaldrich.com
Molecular Formula C₇H₆Br₂O sigmaaldrich.com
Molecular Weight 265.93 g/mol nih.gov

Historical Development and Evolution of Research Focus

The history of organic chemistry began with the study of compounds derived from living organisms, a field that expanded dramatically after Friedrich Wöhler's synthesis of urea (B33335) in 1828, which demonstrated that organic compounds could be created from inorganic starting materials. wou.edulibretexts.org The development of synthetic methodologies, such as retrosynthetic analysis formalized by E.J. Corey, has since allowed chemists to plan the synthesis of complex molecules from simpler, often commercially available, precursors. wikipedia.org

Within this broader history, this compound has emerged as a specialized chemical building block rather than a compound with a long history of direct application. Its significance is tied to the advancement of synthetic organic chemistry, particularly the development of cross-coupling reactions that utilize aryl halides.

The research focus on this compound is primarily on its utility as an intermediate. Chemical suppliers note its role as a product for "early discovery researchers," highlighting its application in the exploration of new chemical entities. sigmaaldrich.com Its synthesis is often a step in a longer synthetic route, for example, through the reduction of 3,4-dibromobenzaldehyde (B1583856). chemicalbook.com The evolution of its use is therefore linked to the increasing demand for complex and highly functionalized organic molecules in fields like medicinal chemistry and materials science, where it serves as a reliable starting point for introducing a dibromophenyl motif. lookchem.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dibromophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBUFKMXQTTWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Transformations of 3,4 Dibromophenyl Methanol

Oxidation Reactions

The primary alcohol functionality of (3,4-dibromophenyl)methanol is readily susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid depending on the reagents and conditions employed.

The oxidation of this compound can be controlled to selectively produce either 3,4-dibromobenzaldehyde (B1583856) or 3,4-dibromobenzoic acid. This selectivity is a cornerstone of alcohol oxidation chemistry.

Aldehyde Formation : To achieve partial oxidation to the aldehyde, mild oxidizing agents are required. Pyridinium chlorochromate (PCC) is a classic and effective reagent for this transformation. quora.comorganic-chemistry.orgyoutube.com The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (CH₂) to prevent overoxidation to the carboxylic acid. brainly.com The absence of water is crucial as it prevents the formation of the aldehyde hydrate, which is susceptible to further oxidation. youtube.com

Carboxylic Acid Formation : For a complete oxidation to the carboxylic acid, strong oxidizing agents are utilized. Potassium permanganate (B83412) (KMnO₄) is a powerful and efficient choice for converting primary alcohols, including benzylic ones, directly to carboxylic acids. rsc.org Other strong chromium-based reagents, such as chromic acid (H₂CrO₄) generated from chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent), can also effect this transformation. nih.gov

The choice of oxidant dictates the final product, as summarized in the table below.

Starting MaterialReagent(s)ProductOxidation Level
This compoundPyridinium Chlorochromate (PCC) in CH₂Cl₂3,4-DibromobenzaldehydeAldehyde
This compoundPotassium Permanganate (KMnO₄)3,4-Dibromobenzoic AcidCarboxylic Acid
This compoundChromic Acid (Jones Reagent)3,4-Dibromobenzoic AcidCarboxylic Acid

Modern synthetic chemistry has focused on developing greener, more efficient, and highly selective oxidation methods that often operate under mild conditions and utilize catalytic systems. These advanced methodologies are applicable to the oxidation of benzylic alcohols like this compound.

Photochemical Aerobic Oxidation : A metal-free approach using Eosin Y as an organic photocatalyst enables the selective oxidation of benzyl (B1604629) alcohols to aldehydes with molecular oxygen (O₂) as the terminal oxidant. libretexts.orgwikipedia.org This method proceeds under visible light irradiation at mild conditions and demonstrates high chemoselectivity for the benzylic alcohol group. libretexts.orgwikipedia.org

Catalytic Systems with Benign Oxidants : Palladium-based catalysts have been extensively studied for the selective oxidation of benzyl alcohol to benzaldehyde (B42025). nih.gov Some systems utilize the in situ production of hydrogen peroxide (H₂O₂) from H₂ and O₂ to act as the oxidant. nih.gov Furthermore, single-atom catalysts, such as cobalt atoms supported on nitrogen-doped carbon (Co₁/NC), have shown exceptional performance, achieving high conversion of benzyl alcohol with nearly perfect selectivity for the aldehyde product. reddit.com

Electrocatalytic Methods : An alternative strategy involves the electrocatalytic reduction of peroxydisulfate (B1198043) (S₂O₈²⁻). acs.org This process generates the sulfate (B86663) radical anion (SO₄•⁻), a powerful oxidizing species that can efficiently and selectively convert benzyl alcohol to benzaldehyde in a mixed aqueous-organic solvent system. acs.org

These modern methods offer significant advantages over traditional stoichiometric reagents in terms of environmental impact, safety, and catalytic efficiency.

Reduction Reactions to Benzene (B151609) Derivatives

The hydroxymethyl group (-CH₂OH) of this compound can be fully reduced to a methyl group (-CH₃), a process known as deoxygenation. This transformation yields 3,4-dibromotoluene, converting the benzylic alcohol into a simple alkylbenzene derivative.

While classic carbonyl reduction methods like the Wolff-Kishner and Clemmensen reductions are primarily for aldehydes and ketones, specific protocols are effective for the deoxygenation of benzylic alcohols. wikipedia.orgbyjus.com

Hydriodic Acid and Red Phosphorus : A long-standing but effective method for reducing benzylic alcohols to the corresponding hydrocarbons involves the use of hydriodic acid (HI). nih.govnih.gov The reaction proceeds via the nucleophilic substitution of the hydroxyl group to form a benzylic iodide, which is subsequently reduced. Red phosphorus is used as a stoichiometric reducing agent to regenerate HI from the iodine (I₂) formed during the reaction. nih.gov Utilizing a biphasic toluene-water medium can improve the applicability of this method for organic substrates. nih.govnih.gov

Catalytic Hydrogenolysis : A more common and milder approach is catalytic hydrogenolysis. This reaction typically involves a palladium catalyst, often palladium on carbon (Pd/C), and a source of hydrogen. reddit.com While direct use of hydrogen gas (H₂) is common, transfer hydrogenation using alternative hydrogen donors like triethylsilane (Et₃SiH) offers a practical alternative. researchgate.net The benzylic position is particularly susceptible to this C-O bond cleavage due to the stability of the intermediates formed. reddit.com

Starting MaterialReagent(s)ProductTransformation
This compoundHydriodic Acid (HI), Red Phosphorus (P)3,4-DibromotolueneDeoxygenation
This compoundPd/C, H₂ (or Et₃SiH)3,4-DibromotolueneDeoxygenation

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the aromatic ring by replacing a hydrogen atom. The regiochemical outcome of such a reaction on this compound is governed by the directing effects of the three existing substituents. libretexts.org

The available positions for substitution are C2, C5, and C6. The directing influence of each substituent is as follows:

-CH₂OH group (at C1) : This is a weakly activating group and an ortho, para-director, favoring substitution at positions C2 and C6.

-Br atom (at C3) : This is a deactivating group but is an ortho, para-director, favoring substitution at positions C2 and C5.

-Br atom (at C4) : This is also a deactivating ortho, para-director, favoring substitution at position C5.

When considering the combined influence, the directing effects are cooperative for certain positions. libretexts.org

Position C2 : Directed by the -CH₂OH and C3-Br groups. However, this position is sterically hindered, being situated between two substituents.

Position C5 : Directed by both the C3-Br and C4-Br groups. This reinforcement makes C5 a highly probable site for substitution.

Position C6 : Directed only by the -CH₂OH group.

Based on this analysis, electrophilic attack is most likely to occur at the C5 position due to the reinforcing directing effects of the two bromine atoms and lower steric hindrance compared to the C2 position. Therefore, reactions such as nitration (with HNO₃/H₂SO₄) or bromination (with Br₂/FeBr₃) would be expected to yield the 5-substituted derivative as the major product.

Coupling Reactions and Carbon-Carbon Bond Formation

The two bromine atoms on this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation. sigmaaldrich.com Reactions like the Suzuki-Miyaura and Sonogashira couplings allow for the introduction of new aryl, vinyl, or alkynyl groups.

Suzuki-Miyaura Coupling : This reaction couples an aryl halide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. researchgate.net It is a versatile method for creating biaryl structures or attaching alkyl chains.

Sonogashira Coupling : This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.gov

A key consideration for this compound is the potential for regioselectivity. The C3-Br and C4-Br atoms are in different electronic environments, which can lead to differences in their reactivity towards oxidative addition to the palladium(0) catalyst. In many dihaloarene systems, selective mono-coupling can be achieved by carefully controlling reaction conditions (e.g., temperature, catalyst, stoichiometry), often with the more electronically accessible or sterically unhindered halide reacting first. nih.govwhiterose.ac.uk It is also possible to perform a double coupling reaction by using an excess of the coupling partner to replace both bromine atoms, leading to highly functionalized aromatic structures.

Reaction TypeCoupling PartnerBond FormedPotential Products
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)C-C (Aryl-Aryl)Bromophenyl(aryl)methanol, Diarylphenylmethanol
SonogashiraTerminal Alkyne (R-C≡CH)C-C (Aryl-Alkynyl)Bromophenyl(alkynyl)methanol, Dialkynylphenylmethanol

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The dibromo-substituted aromatic ring of this compound makes it an ideal substrate for such transformations, allowing for the sequential or simultaneous replacement of its bromine atoms with various aryl, heteroaryl, or vinyl groups. wikipedia.org

The reaction is highly valued for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of the organoboron reagents. nih.gov The general scheme involves the reaction of the aryl bromide with a boronic acid (R-B(OH)₂) to form a new biaryl structure. youtube.com A variety of palladium sources can be used, including pre-catalysts like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or stable Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands that enhance catalyst activity and stability. libretexts.orgorganic-chemistry.org The choice of base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is critical for activating the boronic acid for the transmetalation step. nih.gov

Coupling PartnerCatalyst SystemBaseSolventTemperatureProduct Type
Arylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100 °CBiaryl methanol (B129727)
Heteroarylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)Room Temp - 110 °CHeteroaryl-substituted phenylmethanol
Vinylboronic acidPd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃THFRoom Temp - 70 °CStyrenyl-type methanol

This table presents typical conditions for Suzuki-Miyaura reactions involving aryl bromides, which are applicable to this compound.

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki reaction, the bromine substituents of this compound enable its participation in a range of other palladium-catalyzed transformations to form diverse chemical bonds.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgmasterorganicchemistry.com This reaction provides a direct method for the arylation of olefins. This compound can be coupled with various alkenes, such as acrylates or styrenes, to introduce vinyl groups onto the phenyl ring. organic-chemistry.org Typical catalysts include palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), often supported by phosphine ligands. wikipedia.org The reaction mechanism does not involve transmetalation but proceeds through migratory insertion and beta-hydride elimination steps. libretexts.org

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction employs a dual catalytic system, typically consisting of a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org The reaction can be performed under mild, often room-temperature, conditions, making it suitable for complex molecule synthesis. wikipedia.orglibretexts.org This methodology allows for the introduction of alkynyl moieties onto the aromatic ring of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base, such as sodium tert-butoxide (t-BuONa). nih.govacsgcipr.org The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) has been crucial to the reaction's broad applicability, allowing for the coupling of a wide range of amines and aryl halides with high efficiency. nih.govnih.gov This reaction enables the synthesis of (3,4-diaminophenyl)methanol (B1315401) derivatives from this compound.

Reaction NameCoupling PartnerTypical Catalyst SystemTypical BaseProduct Functional Group
Heck Reaction Alkene (e.g., Styrene)Pd(OAc)₂ / PPh₃Et₃NC=C (Stilbene derivative)
Sonogashira Coupling Terminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂ / CuIEt₃N / Piperidine (B6355638)C≡C (Alkynyl derivative)
Buchwald-Hartwig Amination Amine (e.g., Morpholine)Pd₂(dba)₃ / BINAPNaOt-BuC-N (Aryl amine derivative)

This table illustrates representative palladium-catalyzed cross-coupling reactions applicable to the aryl bromide functionalities of this compound.

Mechanistic Investigations of Catalytic Transformations

The majority of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. nobelprize.orglibretexts.org This cycle consists of three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination. chemrxiv.org

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. yonedalabs.com The aryl halide, this compound, reacts with the Pd(0) complex, which inserts itself into the carbon-bromine bond. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) halide intermediate. wikipedia.org For aryl bromides, this oxidative addition is often the rate-determining step of the entire cycle. wikipedia.org Mechanistic studies suggest that for aryl bromides, this process typically occurs from a coordinatively unsaturated, 12-electron monoligated palladium complex (e.g., Pd(PPh₃)). chemrxiv.orgresearchgate.net

Transmetalation : In this step, the organic group from the coupling partner (e.g., the aryl group from the organoboron reagent in a Suzuki reaction or the alkynyl group from the copper acetylide in a Sonogashira reaction) is transferred to the palladium(II) center, displacing the halide. wikipedia.orgnobelprize.org In the Suzuki-Miyaura reaction, the base plays a crucial role by forming a boronate complex, which facilitates the transfer of the organic moiety from boron to palladium. organic-chemistry.org

Reductive Elimination : This is the final, product-forming step. The two organic groups attached to the palladium(II) center couple together and are eliminated from the metal complex, forming the new carbon-carbon or carbon-nitrogen bond. libretexts.org This process simultaneously reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. yonedalabs.com

The Heck reaction follows a slightly different pathway after oxidative addition, involving migratory insertion of the alkene into the palladium-carbon bond, followed by a β-hydride elimination to release the product and a hydridopalladium(II) species, which is then converted back to Pd(0) by the base. libretexts.org

Esterification and Etherification Reactions

The primary alcohol group on this compound provides a site for traditional organic transformations, such as the formation of esters and ethers. These reactions modify the benzylic position without affecting the reactive aryl bromide sites, allowing for tailored synthesis strategies where the coupling reactions can be performed before or after the modification of the alcohol.

Esterification Reactions

Esterification involves the reaction of the alcohol group with a carboxylic acid or one of its derivatives (such as an acyl chloride or anhydride) to form an ester. The Fischer esterification, a common method, involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. researcher.life This reaction is an equilibrium process, and conditions are often optimized to favor the formation of the ester product.

Etherification Reactions

Ethers can be synthesized from this compound, most commonly via a Williamson-type synthesis. This method involves the deprotonation of the alcohol using a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide or other electrophile to form the corresponding ether. This approach allows for the introduction of a wide variety of alkyl or aryl groups at the benzylic oxygen. organic-chemistry.org

Reaction TypeReagentCatalyst/ConditionsProduct
Esterification Carboxylic Acid (R-COOH)H₂SO₄ (catalytic), Heat(3,4-Dibromophenyl)methyl ester
Esterification Acyl Chloride (R-COCl)Pyridine or Et₃N(3,4-Dibromophenyl)methyl ester
Etherification Alkyl Halide (R'-X)1. NaH; 2. R'-X(3,4-Dibromophenyl)methyl ether

This table summarizes general conditions for the esterification and etherification of the primary alcohol group in this compound.

Structural Modifications and Derivatization Strategies

Synthesis of Substituted (3,4-Dibromophenyl)methanol Derivatives

The primary alcohol functionality in this compound is a key site for derivatization. Standard reactions for alcohols, such as esterification and etherification, can be readily applied to introduce a variety of functional groups.

Esterification: The reaction of this compound with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic catalysis or in the presence of coupling agents leads to the formation of the corresponding esters. chemguide.co.ukmonash.edu For instance, Fischer esterification, employing a strong acid catalyst like sulfuric acid, can be used. chemguide.co.uk A milder, one-pot protocol using triphenylphosphine (B44618) dibromide and a base can also convert carboxylic acids to their esters with this alcohol, often with high yields and minimal side reactions. nih.gov

Etherification: The hydroxyl group can also be converted into an ether linkage. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. Another approach is the reaction with alcohols in the presence of an acid catalyst, though this can sometimes lead to competing reactions. For the synthesis of silyl (B83357) ethers, which can serve as protecting groups or as functional moieties themselves, reagents like silyl chlorides are employed. For example, 3-bromobenzyl alcohol has been used in the preparation of its corresponding silyl ether. lookchem.com

Table 1: Examples of Reactions at the Hydroxyl Group of Brominated Phenyl Methanols This table is interactive and can be sorted by clicking on the headers.

Reaction Type Reagents Product Type Reference
Esterification Carboxylic Acid, H₂SO₄ Ester chemguide.co.uk
Esterification Carboxylic Acid, PPh₃Br₂, Base Ester nih.gov
Silyl Ether Formation Silyl Chloride, Base Silyl Ether lookchem.com

The two bromine atoms on the phenyl ring of this compound are valuable handles for introducing further diversity through cross-coupling reactions. These transformations allow for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. organic-chemistry.orglibretexts.orgharvard.edu This reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the hydroxyl group present in this compound. nih.govbeilstein-journals.org This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3- and/or 4-positions of the phenyl ring.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction between aryl halides and amines. wikipedia.orgacsgcipr.orglibretexts.org This method allows for the synthesis of a broad range of arylamines from this compound by reacting it with primary or secondary amines in the presence of a suitable palladium catalyst and a base. beilstein-journals.orgorganic-chemistry.org

Table 2: Cross-Coupling Reactions for Functionalizing the Phenyl Ring This table is interactive and can be sorted by clicking on the headers.

Reaction Name Catalyst System Bond Formed Reactant Reference
Suzuki-Miyaura Coupling Palladium / Phosphine (B1218219) Ligand C-C Organoboron Compound organic-chemistry.orglibretexts.org
Buchwald-Hartwig Amination Palladium / Phosphine Ligand C-N Amine wikipedia.orgacsgcipr.org

Formation of Macrocyclic and Polymeric Structures Incorporating the Dibromophenylmethanol Unit

The bifunctional nature of this compound derivatives, possessing both a hydroxyl group and two reactive bromine atoms, makes them suitable building blocks for the synthesis of larger molecular architectures such as macrocycles and polymers.

Macrocyclization: Macrocycles can be synthesized through strategies that involve the reaction of two complementary functional groups on a linear precursor. cam.ac.uknih.gov For instance, a derivative of this compound could be functionalized at the hydroxyl group to introduce a second reactive site. The two bromine atoms could then undergo a double cross-coupling reaction with a suitable difunctional coupling partner to form a macrocyclic structure. While specific examples starting from this compound are not prevalent in the literature, the principles of macrocycle synthesis suggest its potential as a key building block. nih.govchemrxiv.org

Polymerization: Similarly, this compound can be envisioned as a monomer for polymerization reactions. For example, after conversion of the hydroxyl group to a different functionality, the two bromine atoms can participate in step-growth polymerization through repeated cross-coupling reactions. This could lead to the formation of novel aromatic polymers with tailored electronic and physical properties.

Design and Synthesis of Related Analogues with Varied Substitution Patterns

To explore structure-activity relationships and fine-tune the properties of molecules based on the phenyl methanol (B129727) scaffold, analogues with different halogen substitution patterns have been synthesized.

Analogues with a single bromine atom or three bromine atoms on the phenyl ring provide a means to systematically study the effect of the number and position of halogen substituents.

Mono-brominated Analogues: (3-Bromophenyl)methanol and (4-Bromophenyl)methanol are common synthetic intermediates. lookchem.comchemsynthesis.comchemsynthesis.commanchesterorganics.com Their synthesis is typically achieved through the reduction of the corresponding bromobenzaldehydes or bromobenzoic acids. For example, 3-bromobenzaldehyde (B42254) can be reduced to (3-bromophenyl)methanol using sodium borohydride (B1222165) in ethanol (B145695). chemicalbook.com Similarly, 4-bromobenzoic acid can be converted to (4-bromophenyl)methanol. chemicalbook.com

Tri-brominated Analogues: The synthesis of tribrominated phenyl methanol analogues can be approached through the bromination of a suitable precursor. For instance, the Suzuki-Miyaura reaction has been performed on 3,4,5-tribromo-2,6-dimethylpyridine, indicating that such highly brominated systems are synthetically accessible and can be further functionalized. beilstein-journals.org

Replacing the bromine atoms with chlorine provides another set of useful analogues. (3,4-Dichlorophenyl)methanol and (3,5-Dichlorophenyl)methanol are two such examples. matrix-fine-chemicals.comwikipedia.orgsynthinkchemicals.com The synthesis of these compounds often starts from the corresponding dichlorobenzoyl chlorides, which are then reduced to the benzyl (B1604629) alcohols. For example, 3,5-dichlorobenzoyl chloride can be reduced to 3,5-dichlorobenzyl alcohol using sodium borohydride. prepchem.com

Nitrogen-Containing Dibromophenylmethanol Derivatives

The introduction of nitrogen-containing functionalities to the this compound framework represents a significant strategy for modifying its chemical properties. This is typically achieved indirectly by first converting the benzylic alcohol into a more reactive intermediate, such as 3,4-dibromobenzyl bromide, which can then readily undergo nucleophilic substitution reactions with a wide range of nitrogen nucleophiles. Key classes of derivatives synthesized through this approach include benzylamines, benzylamides, and benzyl azides.

The primary route for derivatization involves the SN2 reaction of 3,4-dibromobenzyl bromide with nitrogen nucleophiles. This reaction is a cornerstone of synthetic organic chemistry for forming carbon-nitrogen bonds. The reactivity of the benzyl bromide is enhanced by the phenyl ring, which stabilizes the transition state of the substitution reaction. Nitrogen nucleophiles, possessing a lone pair of electrons, attack the electrophilic benzylic carbon, displacing the bromide ion and forming a new C-N bond.

Synthesis of 3,4-Dibromobenzylamines

The reaction of 3,4-dibromobenzyl bromide with primary and secondary amines, such as anilines and cyclic amines like piperidine (B6355638), is a direct method for preparing the corresponding N-substituted benzylamines. While specific studies detailing the synthesis of N-(3,4-dibromobenzyl) derivatives are not extensively documented in publicly available literature, the general method involves reacting the benzyl halide with the appropriate aniline (B41778). It is a known challenge that this reaction can sometimes yield mixtures of mono- and di-substituted products unless the reaction conditions are carefully controlled or one of the protons on the aniline is protected.

Similarly, the alkylation of cyclic secondary amines is a standard procedure. For instance, the reaction between piperazine (B1678402) and benzyl bromide has been studied, indicating that the nucleophilic substitution proceeds to form the N-benzylated product. This suggests a viable pathway for the synthesis of compounds like 1-(3,4-dibromobenzyl)piperidine. The reaction typically involves mixing the amine and the benzyl bromide in a suitable solvent, often in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

Synthesis of 3,4-Dibromobenzylamides

N-acylated derivatives can be prepared by first synthesizing the 3,4-dibromobenzylamine and then reacting it with an acylating agent. Alternatively, N-(3,4-dibromobenzyl)amides can be formed by reacting 3,4-dibromobenzyl bromide with an amide nucleophile. Another approach involves the reaction of 3,4-dibromobenzylamine with an appropriate acid chloride in what is known as the Schotten-Baumann reaction, which is a common method for preparing amides from primary amines.

Synthesis of 3,4-Dibromobenzyl Azide (B81097)

The synthesis of benzyl azides from benzyl bromides is a well-established and high-yielding reaction. This transformation provides a versatile intermediate that can be used in "click chemistry" or reduced to form the primary amine, 3,4-dibromobenzylamine. A general and effective procedure involves the nucleophilic substitution of the bromide with a simple azide salt, such as sodium azide. chemspider.com The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or a mixture of acetone (B3395972) and water. The azide ion (N₃⁻) acts as a potent nucleophile, readily displacing the bromide from the benzylic position. chemspider.comrsc.org

The table below summarizes synthetic strategies for key nitrogen-containing derivatives based on established chemical principles and specific procedural examples for analogous compounds.

Derivative ClassNitrogen NucleophileGeneral Reaction ConditionsProductReported Yield (Analogous Reactions)
Benzyl AzideSodium Azide (NaN₃)Reactant (1.0 eq.), Sodium Azide (1.5 eq.) in DMSO, stirred overnight at room temperature. chemspider.com1-(azidomethyl)-3,4-dibromobenzene73% (for unsubstituted benzyl azide) chemspider.com
Secondary BenzylamineAnilineReaction with benzyl halide. Can produce mixtures of mono- and di-substituted products. dergipark.org.trN-(3,4-dibromobenzyl)anilineNot specified
Tertiary BenzylaminePiperidineAlkylation of piperidine with the corresponding benzyl halide.1-(3,4-dibromobenzyl)piperidineNot specified
BenzylamideAcetamideCan be prepared from 3,4-dibromobenzylamine and an acylating agent like acetyl chloride.N-(3,4-dibromobenzyl)acetamideNot specified
N-Alkylated ImidazoleImidazoleAlkylation with benzyl halide in the presence of a base like potassium hydroxide (B78521) in a non-reactive aromatic solvent at 75–115 °C. google.com1-(3,4-dibromobenzyl)-1H-imidazoleNot specified

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By observing the magnetic behavior of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen and carbon atoms.

The ¹H NMR spectrum of (3,4-Dibromophenyl)methanol is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atoms and the hydroxyl group.

The aromatic region is expected to show a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. The proton at the C2 position, being adjacent to the C3 bromine, is anticipated to appear as a doublet. The proton at the C5 position, situated between two bromine atoms, would likely be a doublet, and the proton at the C6 position would also present as a doublet of doublets.

The methylene protons (-CH₂OH) are expected to appear as a singlet, though coupling with the hydroxyl proton can sometimes be observed, which would result in a doublet. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 7.6Multiplet
Methylene-H (-CH₂OH)~4.5Singlet
Hydroxyl-H (-OH)VariableBroad Singlet

Note: The above data is predicted and may vary from experimental values.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the methylene carbon. The chemical shifts of the carbon atoms are significantly affected by the attached bromine and hydroxyl groups.

The carbons bonded to the bromine atoms (C3 and C4) are expected to be deshielded and appear at a lower field. The carbon attached to the methylene group (C1) will also be influenced by the hydroxyl group. The methylene carbon (-CH₂OH) will have a characteristic chemical shift in the alcohol region.

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-CH₂OH)~140
C2~130
C3 (C-Br)~125
C4 (C-Br)~122
C5~132
C6~128
-CH₂OH~64

Note: The above data is predicted and may vary from experimental values.

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, it does not possess stereocenters, and advanced NMR techniques for stereochemical assignments, such as NOESY or ROESY, are not applicable for this purpose. These techniques are typically used to determine the spatial proximity of atoms in chiral molecules or complex structures with defined stereochemistry.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbon-oxygen (C-O) single bond, the aromatic carbon-carbon (C=C) bonds, and the carbon-bromine (C-Br) bonds.

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. The C-O stretching vibration is expected to appear in the 1000-1260 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to peaks in the 1450-1600 cm⁻¹ range. The C-Br stretching vibrations are expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

Expected IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3200 - 3600 (broad)
Aromatic C-HStretching> 3000
Aliphatic C-HStretching2850 - 3000
Aromatic C=CStretching1450 - 1600
C-OStretching1000 - 1260
C-BrStretching500 - 600

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

For this compound, the molecular ion peak [M]⁺ would be expected, and due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a molecule with two bromine atoms will exhibit a triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydrogen atom to form a stable benzylic cation, or the loss of the hydroxyl group. For this compound, the fragmentation is expected to be similar to that of (4-bromophenyl)methanol. nih.gov The base peak is often the tropylium (B1234903) ion or a substituted tropylium ion.

Expected Fragmentation Pattern

m/zFragment Ion
264/266/268[C₇H₆Br₂O]⁺ (Molecular Ion)
185/187[C₇H₆BrO]⁺
157/159[C₆H₄Br]⁺
107[C₇H₇O]⁺
77[C₆H₅]⁺

Note: The m/z values will show isotopic patterns due to the presence of bromine.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption of UV light is primarily due to π → π* electronic transitions within the benzene ring.

The benzene ring itself exhibits characteristic absorptions, and the presence of substituents like bromine and the hydroxymethyl group can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity. The bromine atoms, with their lone pairs of electrons, can interact with the π-system of the benzene ring, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption bands.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring, likely in the range of 250-290 nm.

Expected UV-Vis Absorption

TransitionExpected λmax (nm)
π → π*250 - 290

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Determination of Molecular Conformation and Stereochemistry

A definitive SC-XRD study on this compound would reveal the molecule's precise conformation in the solid state. This includes the rotational orientation of the hydroxymethyl group relative to the dibrominated phenyl ring. The analysis would provide exact dihedral angles, offering insight into the steric and electronic effects of the bromine and hydroxymethyl substituents on the molecule's shape. Furthermore, as this compound is achiral, its stereochemistry is straightforward; however, crystallographic analysis would confirm the planarity of the phenyl ring and the geometry of the benzylic carbon.

Elucidation of Crystal Packing and Supramolecular Assemblies

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular forces that lead to the formation of extended, ordered structures. mdpi.com A crystallographic study of this compound would elucidate how individual molecules self-assemble into larger supramolecular structures. taylorandfrancis.com This would involve identifying the unit cell parameters and the symmetry operations within the crystal's space group. The analysis would describe how the molecules are arranged relative to one another, whether in herringbone, layered, or other common packing motifs.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of a crystal lattice is highly dependent on a network of non-covalent intermolecular interactions. mdpi.com For this compound, the primary interactions expected to govern its crystal packing are:

Hydrogen Bonding: The hydroxyl group (-OH) of the methanol (B129727) moiety is a strong hydrogen bond donor, while the oxygen atom is a hydrogen bond acceptor. It is anticipated that strong O-H···O hydrogen bonds would be a dominant feature, linking molecules into chains or more complex networks.

Halogen Bonding: The bromine atoms on the phenyl ring can act as halogen bond donors, interacting with nucleophilic atoms (like the oxygen of the hydroxyl group) on adjacent molecules. The strength and geometry of these Br···O interactions would be a key feature of the crystal packing.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking. The analysis would determine the geometry of these interactions (e.g., face-to-face, offset) and the distance between the interacting rings.

A detailed SC-XRD analysis would provide quantitative data on these interactions, such as bond distances and angles, allowing for a comprehensive understanding of the supramolecular architecture of crystalline this compound.

Theoretical and Computational Chemistry Studies of 3,4 Dibromophenyl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. Methods like the B3LYP hybrid functional are widely employed for their accuracy in predicting the properties of organic molecules.

Geometry Optimization and Structural Parameter Prediction

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For (3,4-Dibromophenyl)methanol, this involves calculating bond lengths, bond angles, and dihedral angles. DFT calculations, often using basis sets like 6-311G(d,p), are performed to achieve a structure that is a true minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies.

The optimized geometry of the phenyl ring is expected to be largely planar, with the bromomethyl group substituent. The key structural parameters predicted include the lengths of the C-Br, C-O, C-C, and C-H bonds, as well as the angles between these atoms. For instance, the C-O bond length in similar methanol (B129727) derivatives is calculated to be around 1.427 Å. The bond angles around the sp³-hybridized carbon of the methanol group are predicted to be close to the ideal tetrahedral angle of 109.5°, while the geometry around the sp²-hybridized carbons of the phenyl ring will be trigonal planar with angles near 120°.

Interactive Data Table: Predicted Structural Parameters for this compound (Illustrative) Note: The following data is illustrative of typical DFT calculation outputs for similar aromatic compounds, as specific published data for this compound is not available.

Parameter Atom Pair/Triplet Predicted Value
Bond Length C-Br ~1.90 Å
Bond Length C-O ~1.43 Å
Bond Length O-H ~0.96 Å
Bond Length C-C (aromatic) ~1.39 Å
Bond Angle C-C-Br ~120°
Bond Angle C-O-H ~109°

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Frontier Molecular Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the π-system of the dibrominated phenyl ring and the lone pairs of the oxygen atom, while the LUMO would likely be distributed over the antibonding orbitals of the aromatic ring. DFT calculations can precisely map the electron density of these orbitals and calculate the energy gap. For a related compound, (RS)-(4-bromophenyl)(pyridine-2yl)methanol, the HOMO-LUMO gap was calculated to be 5.302 eV.

Interactive Data Table: Frontier Orbital Energies (Illustrative)

Orbital Energy (eV) Description
HOMO ~ -6.5 eV Electron donor, localized on phenyl ring and oxygen
LUMO ~ -1.2 eV Electron acceptor, localized on phenyl ring's π* system

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution of a molecule and predict its reactive sites. The MEP surface maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. Green represents areas of neutral potential.

For this compound, the MEP map would show a region of high negative potential (red) around the electronegative oxygen atom of the hydroxyl group, making it a likely site for hydrogen bonding and electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue). The aromatic ring would show a complex potential distribution due to the presence of the electronegative bromine atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex quantum mechanical wavefunctions into the familiar language of Lewis structures, including lone pairs, bonds, and delocalization effects. It investigates charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals.

Vibrational Frequency Analysis and Theoretical Spectroscopic Predictions

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the frequencies of the normal modes of vibration at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled to correct for approximations in the computational method and anharmonicity, allowing for a direct comparison with experimental spectra.

For this compound, key vibrational modes would include:

O-H stretching: A strong, broad band typically found in the 3200-3600 cm⁻¹ region, sensitive to hydrogen bonding.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ group appear just below 3000 cm⁻¹.

C-C stretching: Vibrations within the aromatic ring typically occur in the 1400-1600 cm⁻¹ range.

C-O stretching: A strong band expected in the 1000-1200 cm⁻¹ region.

C-Br stretching: These vibrations appear at lower frequencies, typically in the 500-700 cm⁻¹ range.

The potential energy distribution (PED) analysis can be used to assign the calculated frequencies to specific vibrational modes, providing a complete description of the molecule's vibrational dynamics.

Conformational Analysis through Computational Methods

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. For this compound, the primary focus of conformational analysis would be the rotation around the C(phenyl)-C(methylene) bond, which determines the orientation of the -CH₂OH group relative to the dibrominated phenyl ring.

Computational methods can map the potential energy surface (PES) by systematically rotating this bond (i.e., varying the dihedral angle) and calculating the energy at each step. This scan reveals the energy barriers between different conformers and identifies the most stable (lowest energy) conformation. The relative energies of the conformers can be used to determine their equilibrium populations at a given temperature. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Studies on Charge Transfer and Distribution (e.g., Mulliken Population Analysis)

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. uni-muenchen.dewikipedia.org This analysis helps in understanding the distribution of electrons within a molecule, which is crucial for predicting its reactivity and intermolecular interactions. uni-muenchen.de The method partitions the total electron population among the atoms of the molecule. uni-muenchen.deq-chem.com While it is a widely used and computationally inexpensive method, it is known to be sensitive to the choice of basis set used in the calculation. uni-muenchen.dewikipedia.org

A hypothetical Mulliken population analysis of this compound would involve calculating the partial charges on each atom. This would provide insights into the electrophilic and nucleophilic sites of the molecule. For instance, the oxygen atom of the hydroxyl group is expected to have a negative partial charge, while the hydrogen of the hydroxyl group, the carbon atom attached to the hydroxyl group, and the carbon atoms bonded to the bromine atoms would likely carry positive partial charges. The distribution of these charges would be influenced by the electron-withdrawing effects of the bromine atoms on the phenyl ring.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

Atom Hypothetical Partial Charge (e)
C1 (with CH2OH) Positive
C2 Slightly Negative/Positive
C3 (with Br) Positive
C4 (with Br) Positive
C5 Slightly Negative/Positive
C6 Slightly Negative/Positive
C (in CH2OH) Positive
O (in CH2OH) Negative
H (in CH2OH) Positive
H (on ring) Slightly Positive
Br (at C3) Negative
Br (at C4) Negative

Note: This table is illustrative and not based on actual computational results.

Further studies on charge transfer would involve analyzing the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important parameter that provides information about the chemical reactivity and kinetic stability of a molecule. A small energy gap would suggest that the molecule is more reactive and can easily undergo charge transfer.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions and identifying the transition states involved. researchgate.netrsc.org These studies can provide detailed information about the energy profile of a reaction, including the activation energies and the geometries of intermediates and transition states. dntb.gov.uadntb.gov.ua

For this compound, computational studies could be employed to investigate various reactions, such as its oxidation to 3,4-dibromobenzaldehyde (B1583856) or its esterification with a carboxylic acid. By mapping the potential energy surface for these reactions, researchers could identify the most likely reaction pathways and the structures of the transition states. This information is invaluable for understanding the reactivity of the compound and for optimizing reaction conditions.

For example, in a hypothetical study of the oxidation of this compound, computational methods could be used to compare different oxidizing agents and to determine which one leads to the lowest activation energy barrier, thus predicting the most efficient reagent.

Molecular Dynamics Simulations for Dynamic Properties and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dntb.gov.uanih.govresearchgate.net These simulations can provide insights into the dynamic properties of a substance, such as its conformational changes, diffusion, and interactions with other molecules, like solvents. future4200.commdpi.com

An MD simulation of this compound would involve placing a number of molecules in a simulation box, often with a solvent, and then calculating the forces between the atoms and their subsequent motion. This would allow for the study of how the molecule behaves in a liquid state or in solution. For instance, simulations could reveal the preferred conformations of the hydroxymethyl group relative to the phenyl ring and the nature of the intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of different molecules or with solvent molecules. mdpi.com

Table 2: Potential Parameters for a Molecular Dynamics Simulation of this compound

Parameter Description
Force Field A set of empirical energy functions used to calculate the potential energy of the system.
Temperature The temperature at which the simulation is run.
Pressure The pressure at which the simulation is run.
Simulation Time The total time over which the molecular motions are simulated.
Time Step The small interval of time between successive calculations of forces and positions.

Note: The specific values for these parameters would need to be chosen based on the goals of the simulation.

Computational Studies of Crystal Nucleation and Growth

The process of crystallization from a solution or melt is of fundamental importance in chemistry and materials science. Computational methods can be used to study the mechanisms of crystal nucleation and growth at the atomic level, providing insights that are often difficult to obtain experimentally. ucl.ac.ukresearchgate.netchemrxiv.org

Computational studies of the crystal nucleation of this compound would involve simulating the spontaneous formation of a crystal nucleus from a supersaturated solution. chemrxiv.org These simulations could help to identify the critical nucleus size and the molecular arrangements within the early-stage crystal lattice.

Studies on crystal growth would focus on the process by which new molecules from the solution attach to the surface of an existing crystal. future4200.comresearchgate.net By simulating the deposition of molecules onto different crystal faces, it is possible to predict the final morphology (shape) of the crystal. future4200.commdpi.comnih.gov These predictions can be valuable for controlling the crystal habit in industrial processes.

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they have important applications in technologies such as optical communications and data storage. nih.govias.ac.in Computational chemistry can be used to predict the NLO properties of molecules, which can guide the synthesis of new materials with enhanced NLO activity. nih.govresearchgate.netajrconline.org

The prediction of the NLO properties of this compound would involve calculating its hyperpolarizability, which is a measure of the nonlinear response of the molecule to an electric field. ias.ac.in These calculations are typically performed using quantum mechanical methods, such as density functional theory (DFT). The results of these calculations would indicate whether this compound is a promising candidate for NLO applications. The presence of the bromine atoms and the phenyl ring with a hydroxyl group suggests the possibility of intramolecular charge transfer, which is a key feature for many NLO materials. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
3,4-Dibromobenzaldehyde
Bromine
Oxygen
Hydrogen

Role of 3,4 Dibromophenyl Methanol As a Synthetic Intermediate

Building Block for Complex Organic Molecules

The utility of (3,4-Dibromophenyl)methanol as a foundational element in the synthesis of intricate organic structures is underscored by its application in the total synthesis of bioactive natural products. While direct total syntheses employing this compound are not extensively documented, the synthetic strategies for structurally related compounds highlight its potential. For instance, a closely related analogue, (2,3-dibromo-4,5-dimethoxyphenyl)methanol, has been successfully utilized as a key starting material in the multi-step synthesis of the biologically active marine natural product vidalol B. This synthesis showcases how the brominated phenylmethanol core can be elaborated through a series of reactions, including coupling and functional group manipulations, to achieve a complex final target.

The synthetic pathway to vidalol B demonstrates the principle of using brominated phenylmethanols as scaffolds. The bromine atoms can direct further substitutions on the aromatic ring or be retained in the final molecule, where they often contribute to the compound's biological activity. The hydroxymethyl group provides a handle for extending the carbon skeleton or introducing other functional groups. This strategic combination of reactive sites makes this compound a promising precursor for the synthesis of a wide array of complex molecules with potential applications in pharmacology and other areas of chemical biology.

Table 1: Key Reactions in the Synthesis of Complex Molecules Using Brominated Phenylmethanol Analogs

Reaction TypeReagents and ConditionsRole of Brominated Phenylmethanol Derivative
Coupling ReactionPolyphosphoric acid (PPA)Serves as the core building block for constructing the diphenylmethane (B89790) skeleton.
DemethylationBoron tribromide (BBr₃)The brominated aromatic ether is converted to the corresponding phenol.
Functional Group InterconversionVariousThe hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a halide for further reactions.

Precursor in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound represents a valuable starting point for the synthesis of various heterocyclic systems. The presence of the dibromophenyl moiety allows for its incorporation into diverse ring structures through established synthetic methodologies.

Isoxazoles: Isoxazole derivatives are known for their wide range of biological activities, including antimicrobial and anticancer properties. The synthesis of isoxazoles often involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This compound can be a precursor to the necessary nitrile oxide. The synthesis of (3-(4-bromophenyl)-isoxazol-5-yl)methanol, an analogous compound, is achieved through a cerium ammonium (B1175870) nitrate (B79036) (CAN) catalyzed reaction, highlighting a green and efficient synthetic route. This suggests that this compound could be similarly employed to generate 3-(3,4-dibromophenyl)isoxazole derivatives.

Thiazoles: The thiazole (B1198619) ring is another privileged scaffold in drug discovery. A common route to thiazoles is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide. While not a direct precursor in this classic synthesis, this compound can be transformed into derivatives suitable for other thiazole syntheses. For example, it can be oxidized to the corresponding benzaldehyde (B42025), which can then be used to prepare thiosemicarbazones. These thiosemicarbazones can subsequently react with α-haloketones to yield thiazole derivatives.

Quinolines: Quinolines are a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. The Pfitzinger reaction, a method for synthesizing quinoline-4-carboxylic acids, utilizes the condensation of isatin (B1672199) with a carbonyl compound. 2-(4-Bromophenyl)quinoline-4-carboxylic acid has been synthesized via this method by reacting isatin with 4-bromoacetophenone. This indicates that (3,4-dibromobenzoyl) derivatives, accessible from this compound through oxidation, could be valuable precursors for the synthesis of novel dibrominated quinoline (B57606) compounds.

Table 2: Potential Heterocyclic Scaffolds from this compound

HeterocycleGeneral Synthetic StrategyPotential Role of this compound
Isoxazole[3+2] CycloadditionPrecursor to the nitrile oxide component.
ThiazoleHantzsch Synthesis and variationsCan be converted to aldehyde derivatives for thiosemicarbazone formation.
QuinolinePfitzinger ReactionCan be oxidized to a carbonyl compound for condensation with isatin.

Utilization in Catalytic Processes and Carbon-Carbon Bond Formation

The two bromine atoms on the aromatic ring of this compound make it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon bond formation in modern organic synthesis.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. This compound can participate in this reaction, where one or both bromine atoms can be substituted with aryl, vinyl, or alkyl groups. This allows for the synthesis of a wide range of biaryl and other conjugated systems. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent. The ability to selectively react one bromine atom over the other, based on their potentially different reactivities or by using specific reaction conditions, adds to the synthetic utility of this compound.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can serve as the aryl halide component in this reaction. This provides a direct method for the arylation of alkenes, leading to the formation of stilbene (B7821643) and cinnamate (B1238496) derivatives, which are important structural motifs in many biologically active compounds and functional materials. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.

The participation of this compound in these and other catalytic processes, such as Sonogashira and Stille couplings, allows for the construction of complex molecular frameworks from relatively simple starting materials. The resulting products can be further elaborated, making this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Table 3: Potential Catalytic Reactions Involving this compound

Reaction NameCoupling PartnersCatalyst SystemPotential Product Type
Suzuki-Miyaura CouplingOrganoboron compoundPalladium catalyst, baseBiaryls, conjugated systems
Heck ReactionAlkenePalladium catalyst, baseSubstituted alkenes (e.g., stilbenes, cinnamates)
Sonogashira CouplingTerminal alkynePalladium and copper catalysts, baseAryl alkynes
Stille CouplingOrganotin compoundPalladium catalystBiaryls, vinylarenes

Contribution to Materials Science Applications (General)

The unique structural features of this compound also lend themselves to applications in materials science. The dibromophenyl group can be incorporated into polymeric structures or used as a precursor for the synthesis of functional organic materials.

Polymer Synthesis: Brominated compounds are often used as monomers or as additives in polymer synthesis. This compound can be a precursor to monomers for the synthesis of conjugated polymers. These polymers are of great interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atoms can be utilized in polymerization reactions, such as Suzuki or Stille polycondensation, to form the polymer backbone. The resulting polymers would possess a well-defined structure with dibromophenyl units, which can influence their electronic and photophysical properties.

Organic Electronics: The synthesis of materials for organic electronics often involves the construction of extended π-conjugated systems. This compound can serve as a building block for such materials. Through cross-coupling reactions, the dibromophenyl core can be linked to other aromatic or heteroaromatic units to create molecules with tailored electronic properties. The presence of bromine atoms can also be advantageous for tuning the energy levels of the resulting materials, which is crucial for their performance in electronic devices. For example, brominated isothianaphthene derivatives have been explored as building blocks for high-performance organic electronic materials.

The versatility of this compound as a synthetic intermediate allows for its potential integration into a variety of materials with applications ranging from advanced polymers to functional organic electronic devices.

Table 4: Potential Material Science Applications of this compound Derivatives

Application AreaMaterial TypeSynthetic Approach
Organic ElectronicsConjugated PolymersPalladium-catalyzed polycondensation (e.g., Suzuki, Stille)
Organic Light-Emitting Diodes (OLEDs)Small Molecule Emitters/HostsMulti-step synthesis involving cross-coupling reactions
Functional PolymersBrominated PolymersIncorporation as a monomer or functionalization of a polymer backbone

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of novel and sustainable routes to (3,4-Dibromophenyl)methanol, moving beyond traditional methods that may involve harsh reagents and generate significant waste.

Key areas for investigation include:

Biocatalytic Reduction: The enzymatic reduction of 3,4-dibromobenzaldehyde (B1583856) presents a compelling green alternative to conventional chemical reductions. nih.gov The use of enzymes, either as isolated catalysts or within whole-cell systems, can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, often in aqueous media. chemicalbook.comnih.gov Future work could focus on screening and engineering robust alcohol dehydrogenases (ADHs) for the specific and efficient conversion of 3,4-dibromobenzaldehyde to the corresponding alcohol. chemicalbook.com The utilization of readily available and renewable resources, such as vegetable wastes, as enzyme sources could further enhance the sustainability of this approach. nih.gov

Electro-Organic Synthesis: Electrochemical methods offer a sustainable pathway for the synthesis of substituted benzyl (B1604629) alcohols. nii.ac.jp By using electricity as a "clean" reagent, these methods can minimize the use of stoichiometric oxidants or reductants. Research into the electro-organic synthesis of this compound could lead to highly efficient and controlled processes with reduced environmental impact.

Transition-Metal-Free Radical Coupling: Recent advancements in transition-metal-free radical coupling reactions of aromatic alcohols provide a novel avenue for C-C bond formation. nih.gov Exploring the possibility of synthesizing derivatives of this compound through such pathways could lead to new and complex molecular architectures under greener conditions.

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound
Synthetic Strategy Potential Advantages Key Research Focus
Biocatalytic Reduction High selectivity, mild conditions, reduced waste Enzyme screening and engineering, optimization of reaction conditions
Electro-Organic Synthesis Use of electricity as a clean reagent, high efficiency Development of selective electrode materials, optimization of reaction parameters
Transition-Metal-Free Coupling Avoidance of toxic heavy metals, novel bond formations Exploration of reaction scope and mechanism
Green Solvent Utilization Reduced environmental impact and toxicity Identification and application of suitable green solvents for existing or new routes

Advanced Mechanistic Investigations of Transformations

A thorough understanding of reaction mechanisms is paramount for the optimization of existing transformations and the rational design of new synthetic routes. For this compound, several areas warrant in-depth mechanistic investigation.

Future research could focus on:

Kinetics of Derivatization Reactions: Detailed kinetic studies of fundamental derivatization reactions, such as esterification and etherification, are essential. nih.govresearchgate.netabo.fi Understanding the rate laws, activation parameters, and the influence of catalysts and reaction conditions will enable the optimization of these processes for efficiency and selectivity.

Mechanisms of Catalytic Transformations: As new catalytic applications of this compound emerge, detailed mechanistic studies of these transformations will be crucial. oaepublish.com This includes understanding the role of the catalyst, the nature of intermediates, and the factors controlling selectivity.

Computational Modeling of Reaction Pathways: Theoretical calculations, such as Density Functional Theory (DFT), can provide invaluable insights into reaction mechanisms. mdpi.com By modeling potential transition states and reaction intermediates, computational studies can elucidate reaction pathways and predict the outcomes of new transformations.

Exploration of New Derivatization Strategies

The derivatization of the hydroxyl group in this compound opens up a vast chemical space for the synthesis of new molecules with tailored properties. While standard transformations like esterification and etherification are valuable, future research should explore more innovative derivatization strategies.

Potential avenues for exploration include:

Synthesis of Novel Ethers and Esters: There is scope for the synthesis of a wide array of novel ethers and esters with unique functionalities. youtube.comresearchgate.netmdpi.com These derivatives could be screened for applications in various fields, including materials science and as chemical intermediates.

Introduction of Phosphorus-Containing Moieties: The synthesis of phosphorus-containing derivatives is a particularly promising area, given the potential of such compounds as flame retardants. nii.ac.jpcnrs.frnih.govgoogle.comresearchgate.net Research into the efficient incorporation of phosphonate, phosphate (B84403), or other phosphorus-containing groups onto the this compound backbone could lead to the development of novel and effective flame-retardant materials.

Use as a Linker in Solid-Phase Synthesis: The development of novel linkers is crucial for advancing solid-phase organic synthesis. The structure of this compound suggests its potential as a core for a new class of linkers, enabling the synthesis of diverse molecular libraries. nih.gov

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry offers a powerful toolkit for understanding the intricate relationship between the molecular structure of this compound and its chemical reactivity. Deeper theoretical insights can guide the rational design of new derivatives and predict their properties.

Future theoretical studies could focus on:

DFT Analysis of Electronic Properties: Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of this compound and its derivatives. nih.govresearchgate.net Understanding the impact of the bromine substituents on the electron distribution, molecular orbitals (HOMO-LUMO), and electrostatic potential can provide a quantitative basis for its reactivity. researchgate.netmdpi.comresearchgate.netsciensage.info

Quantitative Structure-Activity Relationships (QSAR): For specific applications, such as the development of flame retardants, QSAR studies can establish a mathematical relationship between the molecular structure and the observed activity. nih.gov This can accelerate the discovery of new compounds with enhanced properties.

Modeling of Intermolecular Interactions: The halogen atoms in this compound can participate in halogen bonding and other non-covalent interactions. Theoretical modeling of these interactions can provide insights into the supramolecular chemistry of this compound and its derivatives, which is relevant for the design of crystalline materials and metal-organic frameworks. nih.gov

A summary of key parameters for theoretical investigation is provided in Table 2.

Table 2: Key Parameters for Theoretical Investigation of this compound
Parameter Theoretical Method Potential Insights
Electronic Properties Density Functional Theory (DFT) Reactivity, polarity, sites for electrophilic/nucleophilic attack
Molecular Orbitals DFT Electronic transitions, charge transfer properties
Structure-Activity Relationship QSAR Prediction of biological or chemical activity
Intermolecular Interactions DFT, Molecular Dynamics Crystal packing, self-assembly, design of new materials

Potential for Applications in Emerging Chemical Fields (excluding biomedical applications)

The unique combination of a reactive hydroxyl group and two bromine atoms on an aromatic ring makes this compound a valuable building block for materials science and other emerging chemical fields.

Promising areas for future application-oriented research include:

Flame Retardants: Brominated compounds are widely used as flame retardants. cnrs.frnih.govorgsyn.org this compound can serve as a precursor for the synthesis of novel brominated flame retardants, potentially in combination with phosphorus-containing moieties to enhance their efficacy through synergistic effects. nih.gov

Functional Polymers: The hydroxyl group of this compound allows for its incorporation into polymers, either as a monomer or as a functionalizing agent. mdpi.comgoogle.comnih.gov This could lead to the development of polymers with tailored properties, such as enhanced thermal stability, flame retardancy, or specific optical and electronic characteristics.

Metal-Organic Frameworks (MOFs): The synthesis of functionalized ligands is a key aspect of MOF chemistry. This compound and its derivatives could be explored as building blocks for the creation of novel MOFs with potential applications in gas storage, separation, and catalysis. researchgate.netrsc.org

Organic Semiconductors: The electronic properties of brominated aromatic compounds are of interest in the field of organic electronics. mdpi.com Further derivatization of this compound could lead to the synthesis of new materials for use in organic field-effect transistors (OFETs) and other electronic devices.

Q & A

Q. What are the recommended synthetic routes for (3,4-Dibromophenyl)methanol, and how can purity be optimized?

  • Methodological Answer : A common approach involves bromination of 3,4-dibromophenyl precursors followed by reduction. For example, starting from 3,4-dibromobenzaldehyde, reduction with sodium borohydride (NaBH₄) in methanol under inert conditions yields the methanol derivative. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with a C18 column (e.g., 95:5 hexane/2-propanol) .

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Combine spectroscopic and computational methods:
  • NMR : Compare experimental ¹H/¹³C NMR shifts with predicted values from quantum chemical calculations (e.g., DFT/B3LYP/6-311+G(d,p)) to confirm bond angles and electronic environments .
  • HRMS : Use high-resolution mass spectrometry (e.g., ESI-TOF) to validate molecular formula (C₇H₆Br₂O) with an error margin <5 ppm .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from stereochemical or isotopic impurities.
  • Chiral Analysis : Use chiral HPLC (e.g., Chiral OD-H column) to separate enantiomers and quantify enantiomeric excess (e.g., 92% ee reported for similar brominated compounds) .
  • Isotopic Purity : Conduct GC-MS with electron ionization (EI) to detect isotopic patterns (e.g., bromine’s natural ¹⁸¹Br/⁷⁹Br ratio) and rule out isotopic contamination .

Q. What experimental safety protocols are critical for handling this compound?

  • Methodological Answer : Follow hazard analysis frameworks like ACS’s Identifying and Evaluating Hazards in Research Laboratories:
  • Risk Assessment : Evaluate gas evolution during synthesis (e.g., H₂ from NaBH₄) using oil bubblers and inert gas purging .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and flame-resistant lab coats. Refer to Safety Data Sheets (SDS) for emergency contact protocols (e.g., Combi-Blocks’ guidelines) .

Q. How can environmental persistence of this compound degradation products be assessed?

  • Methodological Answer :
  • Degradation Studies : Expose the compound to UV light or microbial cultures (e.g., Sphingomonas spp.) and analyze products via LC-MS/MS. Compare retention times with standards like 3,4-dibromophenol .
  • Bioaccumulation Modeling : Use quantitative structure-activity relationship (QSAR) models to predict log Kow values, validated against experimental data for brominated analogs (e.g., BDE-35 and BDE-71) .

Data Analysis and Interpretation

Q. What statistical methods are recommended for resolving batch-to-batch variability in synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading). Use ANOVA to identify significant variables.
  • Multivariate Analysis : Principal Component Analysis (PCA) of NMR/HRMS datasets can isolate outliers caused by impurities .

Q. How to validate the accuracy of quantum chemical calculations for this compound conformers?

  • Methodological Answer :
  • Benchmarking : Compare computed IR spectra (e.g., harmonic vibrational frequencies) with experimental FT-IR data. Adjust basis sets (e.g., 6-311++G(d,p)) to minimize RMSD .
  • Solvent Effects : Include implicit solvation models (e.g., PCM for methanol) to improve agreement with experimental UV-Vis absorption maxima .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.